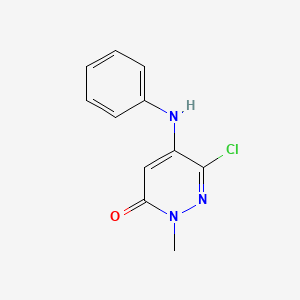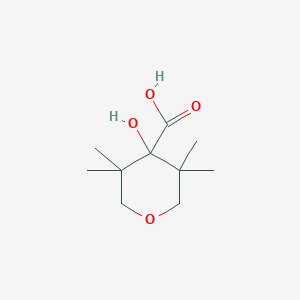
3-Methyl-1-benzotellurophene-2-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methyl-1-benzotellurophene-2-carbaldehyde: is an organotellurium compound characterized by the presence of a tellurium atom within a benzene ring fused to a tellurophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-1-benzotellurophene-2-carbaldehyde typically involves the introduction of a tellurium atom into a benzene ring structure. One common method is the reaction of 3-methylbenzene with tellurium tetrachloride in the presence of a reducing agent such as sodium borohydride. The reaction is carried out under an inert atmosphere to prevent oxidation of the tellurium.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above, with optimization for yield and purity. The process may include steps such as purification by recrystallization or chromatography to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-1-benzotellurophene-2-carbaldehyde undergoes various types of chemical reactions, including:
Oxidation: The tellurium atom can be oxidized to higher oxidation states using oxidizing agents such as hydrogen peroxide or nitric acid.
Reduction: The compound can be reduced using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, nitric acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, alkylating agents.
Major Products Formed
Oxidation: Higher oxidation state tellurium compounds.
Reduction: Reduced tellurium compounds.
Substitution: Functionalized benzotellurophene derivatives.
Scientific Research Applications
3-Methyl-1-benzotellurophene-2-carbaldehyde has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other organotellurium compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of 3-Methyl-1-benzotellurophene-2-carbaldehyde involves its interaction with molecular targets such as enzymes and receptors. The tellurium atom can form covalent bonds with sulfur-containing amino acids in proteins, potentially altering their function. The compound may also generate reactive oxygen species, contributing to its biological activity.
Comparison with Similar Compounds
Similar Compounds
- 3-Methyl-1-benzofuran-2-carbaldehyde
- 3-Methyl-1-benzothiophene-2-carbaldehyde
Uniqueness
3-Methyl-1-benzotellurophene-2-carbaldehyde is unique due to the presence of the tellurium atom, which imparts distinct chemical and physical properties compared to its sulfur and oxygen analogs. The tellurium atom can participate in unique redox reactions and interactions with biomolecules, making this compound particularly interesting for research in various fields.
Properties
CAS No. |
89079-79-8 |
|---|---|
Molecular Formula |
C10H8OTe |
Molecular Weight |
271.8 g/mol |
IUPAC Name |
3-methyl-1-benzotellurophene-2-carbaldehyde |
InChI |
InChI=1S/C10H8OTe/c1-7-8-4-2-3-5-9(8)12-10(7)6-11/h2-6H,1H3 |
InChI Key |
BIBYXUCTCNSRME-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C([Te]C2=CC=CC=C12)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


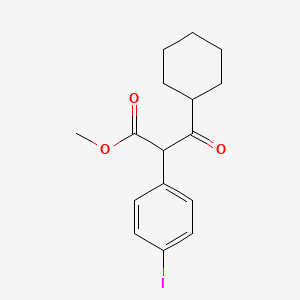
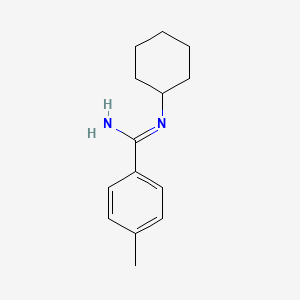
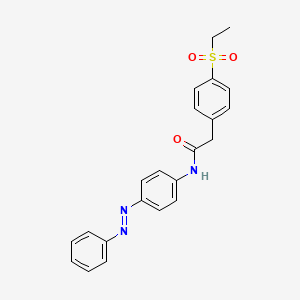
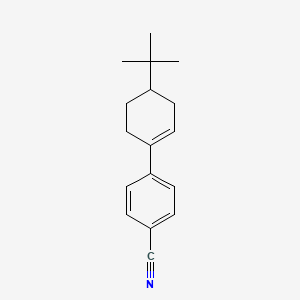

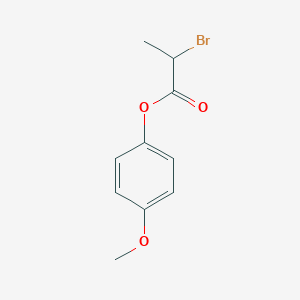
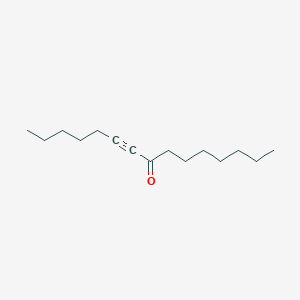
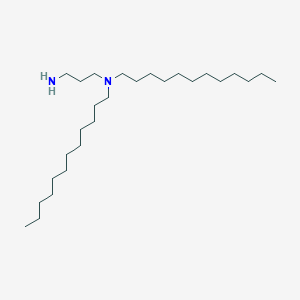
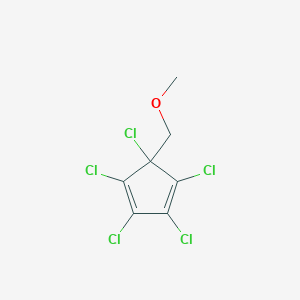
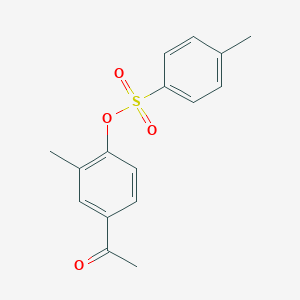
![2-Methyl-3-[4-(morpholin-4-yl)phenyl]quinazolin-4(3H)-one](/img/structure/B14130984.png)
![N-[3-(1,1,2,2-Tetrafluoroethoxy)phenyl]guanidine](/img/structure/B14130985.png)
